molecular formula C7H3BrINS B6284662 2-bromo-6-iodo-1,3-benzothiazole CAS No. 412923-37-6

2-bromo-6-iodo-1,3-benzothiazole

Cat. No.: B6284662
CAS No.: 412923-37-6
M. Wt: 340
InChI Key:
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Description

2-Bromo-6-iodo-1,3-benzothiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-iodo-1,3-benzothiazole typically involves the halogenation of 1,3-benzothiazole. One common method is the sequential bromination and iodination of 1,3-benzothiazole using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Bromo-6-iodo-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-iodo-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with target molecules, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-benzothiazole
  • 6-Iodo-1,3-benzothiazole
  • 2-Chloro-6-iodo-1,3-benzothiazole

Uniqueness

2-Bromo-6-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules.

Properties

CAS No.

412923-37-6

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

95

Origin of Product

United States

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